molecular formula C24H25N5O B4505699 2-(4-Benzylpiperazin-1-yl)-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

2-(4-Benzylpiperazin-1-yl)-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Cat. No.: B4505699
M. Wt: 399.5 g/mol
InChI Key: VUWKSRSCRXNEMR-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is a complex organic compound that features a quinoline core substituted with a benzylpiperazine moiety and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the benzylpiperazine is attached to the quinoline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin receptors, while the quinoline core can inhibit certain enzymes. These interactions lead to the modulation of biological pathways, resulting in the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzylpiperazin-1-yl)quinoline: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.

    6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline: Lacks the benzylpiperazine moiety, which reduces its potential for receptor binding.

Uniqueness

2-(4-Benzylpiperazin-1-yl)-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is unique due to the combination of its structural features, which confer a wide range of chemical reactivity and biological activity. The presence of both the benzylpiperazine and oxadiazole moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-6-methylquinolin-3-yl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-17-8-9-22-20(14-17)15-21(23-25-18(2)30-27-23)24(26-22)29-12-10-28(11-13-29)16-19-6-4-3-5-7-19/h3-9,14-15H,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWKSRSCRXNEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=NOC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Benzylpiperazin-1-yl)-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline
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2-(4-Benzylpiperazin-1-yl)-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline
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2-(4-Benzylpiperazin-1-yl)-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline
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2-(4-Benzylpiperazin-1-yl)-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline
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2-(4-Benzylpiperazin-1-yl)-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline
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2-(4-Benzylpiperazin-1-yl)-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

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